Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate
Description
Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate is a small organic molecule featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a 2-hydroxy-2-methylpropyl group. The benzyl ester at the 1-position acts as a protecting group, enhancing stability during synthetic processes. This compound is structurally analogous to other azetidine derivatives, which are increasingly studied for their utility in pharmaceuticals, catalysis, and materials science due to their conformational rigidity and functional versatility .
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,18)8-13-9-16(10-13)14(17)19-11-12-6-4-3-5-7-12/h3-7,13,18H,8-11H2,1-2H3 |
InChI Key |
OEZGRCWZDZMFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CN(C1)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows these key steps:
- Formation of the azetidine ring core.
- Introduction of the 2-hydroxy-2-methylpropyl substituent at the 3-position.
- Protection of the azetidine nitrogen with a benzyl carbamate group.
Azetidine Ring Formation and Functionalization
Azetidine-3-carboxylic acid derivatives can be synthesized via triflating azetidine intermediates followed by nucleophilic substitution or reductive amination steps. The azetidine ring may be constructed by intramolecular cyclization or by ring expansion methods. A patent describes an improved process for synthesizing azetidine-3-carboxylic acid derivatives using polar aprotic solvents such as acetonitrile or dimethylformamide, with bases like sodium carbonate or triethylamine, and reducing agents such as sodium borohydride or sodium triacetoxyborohydride for reductive steps.
Introduction of the 2-Hydroxy-2-methylpropyl Group
The 2-hydroxy-2-methylpropyl substituent can be introduced via nucleophilic ring opening of epoxides or oxiranes with azetidine intermediates or by alkylation of azetidine derivatives with suitable hydroxyalkyl halides. A regio- and diastereoselective method for azetidine synthesis involves superbase-induced reactions with oxiranes, where epoxides are opened by nucleophilic amines to yield hydroxyalkyl azetidines. For example, benzylaminomethyl-oxiranes can be prepared by reaction of N-benzyl-N-methylamine with epichlorohydrin, followed by purification.
Protection of Azetidine Nitrogen as Benzyl Carbamate
The nitrogen atom of the azetidine ring is protected by benzyl carbamate (Cbz) groups to enhance stability and facilitate purification. This is commonly achieved by treating the azetidine intermediate with benzyl chloroformate under basic conditions. The resulting benzyl 3-hydroxy-3-methylazetidine-1-carboxylate has been isolated as a colorless thick oil with good yield (70.3%) and characterized by NMR and mass spectrometry.
Representative Detailed Procedure
From literature, a typical preparation of benzyl 3-hydroxy-3-methylazetidine-1-carboxylate involves:
- Purification of the crude residue by flash chromatography using hexane and methyl tert-butyl ether (2:1).
- Obtaining a colorless thick oil with a yield of 75.5 g (70.3%).
- Characterization by ^1H NMR (500 MHz, CDCl3) showing aromatic protons at δ 7.41–7.27 ppm, benzylic methylene at δ 5.08 ppm, azetidine ring protons at δ 4.01–3.76 ppm, and methyl group at δ 1.49 ppm.
- ^13C NMR confirms the carbamate carbonyl at δ 156.18 ppm and other carbons consistent with the structure.
- Mass spectrometry shows a base peak at m/z 178 corresponding to [M+1-CO2]+ and a fragment at m/z 91 characteristic of the benzyl group.
Data Table Summarizing Key Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Key Analytical Data |
|---|---|---|---|---|
| Azetidine ring synthesis | Triflation, nucleophilic substitution | Acetonitrile, DMF, DMSO | Variable | NMR, MS consistent with azetidine-3-carboxylic acid |
| Hydroxyalkyl substituent intro | Reaction with oxirane or epoxide | THF, -78 °C, nitrogen atmosphere | 60-75 | ^1H NMR, ^13C NMR, HRMS confirm hydroxyalkyl group |
| N-Boc protection | Benzyl chloroformate, base (e.g., triethylamine) | Hexane/MTBE (2:1) | ~70 | ^1H NMR aromatic and benzylic signals, MS m/z 250 |
Research Outcomes and Analysis
- The regio- and diastereoselective synthesis of azetidines with hydroxyalkyl substituents has been demonstrated to be scalable and reproducible.
- The benzyl carbamate protection provides a stable intermediate amenable to further synthetic transformations and purification by chromatography.
- Analytical data including NMR and mass spectrometry confirm the successful formation of the target compound with the expected substitution pattern.
- The use of polar aprotic solvents and mild reducing agents in the azetidine ring formation steps enhances reaction efficiency and selectivity.
- The synthetic routes allow for stereochemical control and potential resolution of stereoisomers by chromatographic or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted azetidines .
Scientific Research Applications
Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for peptidomimetics.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of the azetidine moiety allows it to act as a reactive intermediate, facilitating various biochemical reactions. The hydroxyl group and benzyl ester functionality contribute to its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparative Analysis with Analogous Azetidine Derivatives
Structural and Functional Group Variations
Key structural analogs and their substituents include:
- Benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate (Compound 4, ): Features a dicyano-phenylethyl group, introducing strong electron-withdrawing cyano groups and aromaticity.
- Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate (): Contains a 3-iodopropyl chain, contributing high molecular weight and polarizability.
- tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (): Utilizes a tert-butyl ester and a shorter hydroxypropyl substituent.
Table 1: Physical and Structural Properties
Functional Implications
- Steric Effects : Bulkier substituents (e.g., 2-hydroxy-2-methylpropyl) may impede access to the azetidine nitrogen, affecting reactivity in subsequent functionalizations.
Pharmaceutical Relevance
- However, the target compound’s biological activity remains uncharacterized in the provided data.
Biological Activity
Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate, identified by its CAS number 2639187-79-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research sources to elucidate its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its structural components which facilitate interactions with various biomolecules:
- Lipophilicity : The presence of the benzyl group enhances the compound's ability to cross biological membranes, potentially increasing its bioavailability.
- Receptor Modulation : Similar compounds have been shown to act as antagonists or inverse agonists at the Cannabinoid-1 (CB1) receptor, suggesting that this compound may exhibit similar properties, impacting neuroinflammatory processes and pain pathways .
Anticancer Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated:
- IC50 Values : Compounds with structural similarities have shown IC50 values ranging from low micromolar concentrations (e.g., 1.2 µM for MCF-7 breast cancer cells) . This suggests that this compound could possess comparable anticancer properties.
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Similar azetidine derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) reported around 8 µM . This raises the possibility that this compound could also exhibit antimicrobial effects.
Case Studies and Research Findings
- Anticancer Studies : A study on azetidine derivatives revealed that certain modifications led to enhanced antiproliferative activity against leukemia and breast cancer cell lines. Although specific results for this compound were not detailed, the trends suggest a promising avenue for further exploration in cancer therapy .
- Neuropharmacological Effects : Given its potential interaction with CB1 receptors, research into similar compounds indicates possible applications in treating neuroinflammatory disorders and cognitive deficits. The modulation of these pathways could provide therapeutic benefits in conditions like anxiety and neuropathic pain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
